molecular formula C10H10N4OS B14348083 [5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](phenyl)methanone CAS No. 90666-81-2

[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](phenyl)methanone

Cat. No.: B14348083
CAS No.: 90666-81-2
M. Wt: 234.28 g/mol
InChI Key: CURNMJFJXPJHAF-UHFFFAOYSA-N
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Description

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by the introduction of the phenyl group through a substitution reaction. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivatives

    Substitution: Various substituted triazoles

Scientific Research Applications

5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

90666-81-2

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-phenylmethanone

InChI

InChI=1S/C10H10N4OS/c1-16-10-12-9(11)14(13-10)8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13)

InChI Key

CURNMJFJXPJHAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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